molecular formula C9H13N3O2 B1422655 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1333542-85-0

1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1422655
CAS No.: 1333542-85-0
M. Wt: 195.22 g/mol
InChI Key: OHQZQJMGYRDNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multi-step process involving the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically involves the reaction of an azide with an alkyne to form the triazole ring. The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods. The carboxylic acid group is usually introduced through oxidation reactions or carboxylation processes.

Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

    1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a cyclohexyl group.

    1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Features a benzyl group in place of the cyclohexyl group.

Uniqueness: 1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other triazole derivatives and potentially more suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-cyclohexyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQZQJMGYRDNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.